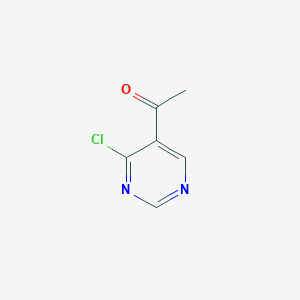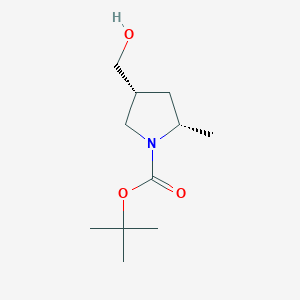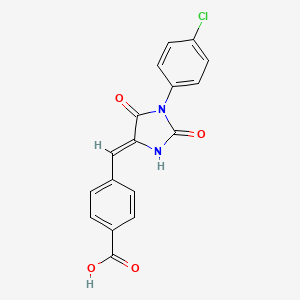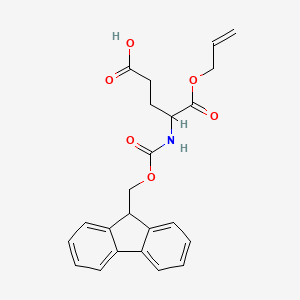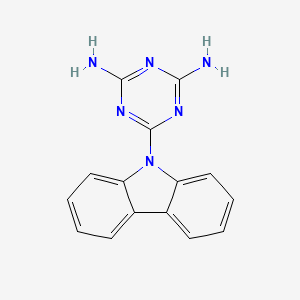
6-(9H-Carbazol-9-yl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(9H-Carbazol-9-yl)-1,3,5-triazine-2,4-diamine is a compound that combines the structural features of carbazole and triazine. Carbazole is a nitrogen-containing aromatic heterocyclic compound known for its excellent optoelectronic properties, while triazine is a nitrogen-rich heterocycle often used in various industrial applications. The combination of these two moieties results in a compound with unique chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(9H-Carbazol-9-yl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 9H-carbazole with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the substitution of chlorine atoms in cyanuric chloride with the carbazole moiety. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to ensure consistent product quality and efficient use of resources .
Chemical Reactions Analysis
Types of Reactions
6-(9H-Carbazol-9-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-9-ol derivatives.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated triazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Oxidation: Carbazole-9-ol derivatives.
Reduction: Hydrogenated triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(9H-Carbazol-9-yl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in biological assays and as a fluorescent probe due to its optoelectronic properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 6-(9H-Carbazol-9-yl)-1,3,5-triazine-2,4-diamine is largely dependent on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, the compound’s anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells . The exact molecular pathways and targets can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole: A parent compound with similar optoelectronic properties but lacking the triazine moiety.
2,4,6-Trichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.
Carbazole-9-ol: An oxidized derivative of carbazole with different chemical properties.
Uniqueness
6-(9H-Carbazol-9-yl)-1,3,5-triazine-2,4-diamine is unique due to the combination of carbazole and triazine moieties, which imparts distinct chemical and physical properties. This combination enhances its stability, optoelectronic properties, and potential for diverse applications compared to its individual components .
Properties
Molecular Formula |
C15H12N6 |
|---|---|
Molecular Weight |
276.30 g/mol |
IUPAC Name |
6-carbazol-9-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H12N6/c16-13-18-14(17)20-15(19-13)21-11-7-3-1-5-9(11)10-6-2-4-8-12(10)21/h1-8H,(H4,16,17,18,19,20) |
InChI Key |
WGFBRQRZEMWTLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=NC(=N4)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


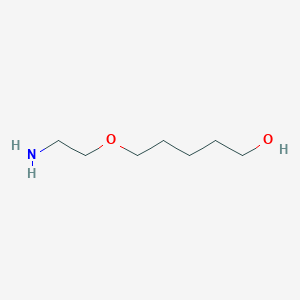



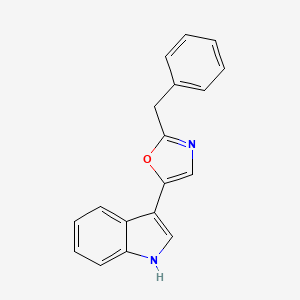
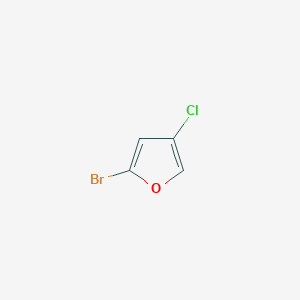
![[5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine](/img/structure/B12828976.png)
